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Compound of Interest

Compound Name: 2',3'-di-O-acetylguanosine

Cat. No.: B15073874

In-Depth Technical Guide to 2',3'-di-O-
acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-di-O-acetylguanosine, a
modified nucleoside of significant interest in biochemical and medicinal chemistry research.
The document details its chemical properties, including molecular weight and formula, and
outlines a potential synthesis and purification protocol based on established chemical
principles. Furthermore, it explores the compound's likely role as a prodrug and its putative
involvement in cellular signaling, particularly within the context of purinergic pathways. This
guide is intended to serve as a foundational resource for professionals engaged in nucleoside
analogue research and the development of novel therapeutics.

Chemical and Physical Properties

2',3'-di-O-acetylguanosine is a derivative of the purine nucleoside guanosine, characterized
by the presence of two acetyl groups attached to the 2' and 3' positions of the ribose sugar
moiety. These modifications alter its chemical and physical properties, influencing its stability,
solubility, and biological activity.

Table 1: Physicochemical Properties of 2',3'-di-O-acetylguanosine
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Property Value Source

Molecular Formula C14H17Ns07 [1112]

Molecular Weight 367.31 g/mol [1][2]

CAS Number 42167-65-7 [1]

Appearance Solid [1]

_ >98.0% (as determined by LC-

Purity [1]

MS)
N DMSO: 17.86 mg/mL (48.62

Solubility [1]
mM)

Storage Temperature -20°C

Synthesis and Purification

While a specific, detailed protocol for the regioselective synthesis of 2',3'-di-O-
acetylguanosine is not readily available in the public domain, a plausible experimental
approach can be extrapolated from established methodologies for nucleoside acylation.

Proposed Experimental Protocol: Regioselective
Acetylation
The synthesis of 2',3'-di-O-acetylguanosine can be approached through the regioselective

deacetylation of a peracetylated guanosine precursor.

Experimental Workflow: Synthesis of 2',3'-di-O-acetylguanosine
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Caption: Proposed workflow for the synthesis of 2',3'-di-O-acetylguanosine.
Methodology:

o Peracetylation of Guanosine: Guanosine is treated with an excess of an acetylating agent,
such as acetic anhydride, in a suitable solvent like pyridine. This reaction typically leads to
the formation of 2',3',5'-tri-O-acetyl-N2-acetylguanosine.

o Selective Deacetylation: The peracetylated guanosine is then subjected to regioselective
deacetylation. This can be achieved using enzymatic methods, which offer high specificity for
particular positions, or through carefully controlled chemical hydrolysis. The goal is to
selectively remove the acetyl groups from the 5'-hydroxyl and the N2-amino positions while
retaining them at the 2' and 3' positions of the ribose.

« Purification: The resulting crude product, containing 2',3'-di-O-acetylguanosine, is purified
using standard chromatographic techniques. Column chromatography on silica gel is a
common method for separating nucleoside derivatives with different degrees of acetylation.

Biological Activity and Potential Sighaling Pathways
Prodrug Concept and Intracellular Activation

Acetylated nucleoside analogues like 2',3'-di-O-acetylguanosine are often investigated as
prodrugs. The acetyl groups can enhance the lipophilicity of the parent nucleoside, potentially
improving its membrane permeability and oral bioavailability. Once inside the cell, these acetyl
groups are expected to be cleaved by intracellular esterases, releasing the active guanosine
analogue. This active form can then be phosphorylated by cellular kinases to its mono-, di-, and
triphosphate forms, which are the ultimate effectors that can interfere with cellular processes.

Logical Relationship: Prodrug Activation Pathway

Membrane Esterase Kinase

2',3"-di-O-acetylguanosine Transport 2',3"-di-O-acetylguanosine Cleavage Phosphorylatiun Mono-, Di-, Triphosphate
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Caption: Intracellular activation pathway of 2',3'-di-O-acetylguanosine as a prodrug.

Potential Involvement in Purinergic Signaling

As a guanosine analogue, 2',3'-di-O-acetylguanosine, upon intracellular conversion, could
potentially interact with components of the purinergic signaling pathway. Purinergic signaling
involves the release of purines like ATP and adenosine, which then act on specific P1
(adenosine) and P2 (ATP/ADP) receptors to modulate a wide range of physiological processes,
including neurotransmission, inflammation, and cell proliferation.

The intracellular metabolites of 2',3'-di-O-acetylguanosine, particularly the triphosphate form,
could act as analogues of GTP. GTP is a crucial molecule in many signaling cascades, most
notably as an activator of G-proteins, which are coupled to many purinergic receptors. By
mimicking or competing with GTP, the activated form of 2',3'-di-O-acetylguanosine could
potentially modulate G-protein-coupled receptor (GPCR) signaling pathways.

Signaling Pathway: Potential Interaction with G-Protein Signaling
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Caption: Potential modulation of G-protein signaling by activated 2',3'-di-O-acetylguanosine.

Applications in Research and Drug Development

2',3'-di-O-acetylguanosine serves as a valuable tool for researchers in several areas:

o Synthesis of Nucleoside Analogues: It can be used as a starting material or an intermediate
in the synthesis of more complex nucleoside analogues with potential therapeutic properties.

[1]

» Study of Biological Activity: By comparing the effects of 2',3'-di-O-acetylguanosine with its
parent compound, guanosine, researchers can investigate the structure-activity relationships
and the impact of ribose modifications on biological function.[1]

e Prodrug Design: The compound is a model for exploring the utility of acetyl groups as
prodrug moieties to enhance the delivery and efficacy of guanosine-based drugs.

Conclusion

2',3'-di-O-acetylguanosine is a chemically modified nucleoside with established physical
properties and significant potential in the field of drug discovery and development. While
detailed experimental protocols for its specific synthesis and direct evidence of its involvement
in signaling pathways require further investigation, this guide provides a solid theoretical
framework for its synthesis, mechanism of action as a prodrug, and potential interactions with
cellular signaling cascades. Continued research into this and similar nucleoside analogues is
crucial for the development of novel therapeutic agents targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2',3'-di-O-acetylguanosine molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073874#2-3-di-0-acetylguanosine-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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